Lipophilicity (XLogP3-AA) of 2-[(4-Chlorobenzyl)sulfonyl]benzoic acid is 2.8, Significantly Lower than the 4-Methylbenzyl Analog (3.6), Favoring Aqueous Solubility in Biochemical Assays
2-[(4-Chlorobenzyl)sulfonyl]benzoic acid exhibits a computed XLogP3-AA of 2.8 [1], which is notably lower than the 3.6 value reported for the analogous 2-tosylbenzoic acid (4-methylbenzyl sulfonyl derivative, CAS 860699-53-2) . This 0.8 unit difference in lipophilicity is quantitatively significant and predicts improved aqueous solubility and reduced non-specific protein binding for the 4-chloro compound.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 2-Tosylbenzoic acid (4-methylbenzyl sulfonyl analog): 3.6 |
| Quantified Difference | Δ = -0.8 (lower lipophilicity) |
| Conditions | Computed physicochemical property; PubChem data |
Why This Matters
Lower lipophilicity correlates with better aqueous solubility, which is critical for in vitro biochemical and cell-based assays, reducing the need for high concentrations of organic co-solvents that can confound results.
- [1] PubChem. (2025). Compound Summary for CID 20983894, 2-[(4-Chlorobenzyl)sulfonyl]benzoic acid. National Center for Biotechnology Information. Retrieved April 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/20983894 View Source
